Ethyl3-methylbenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-methylbenzo[b]thiophene-2-carboxylate belongs to the thiophene family, which features a five-membered ring containing sulfur as the heteroatom (chemical formula: C12H13NO2S). Thiophene derivatives exhibit a wide range of properties and applications, making them intriguing subjects for scientific exploration .
Preparation Methods
Several synthetic routes lead to this compound:
Condensation Reactions:
Chemical Reactions Analysis
Ethyl 3-methylbenzo[b]thiophene-2-carboxylate can undergo various reactions:
Oxidation: It can be oxidized to form corresponding sulfones or sulfoxides.
Reduction: Reduction leads to the formation of the corresponding thiol or tetrahydrothiophene.
Scientific Research Applications
Ethyl 3-methylbenzo[b]thiophene-2-carboxylate finds applications in:
Medicinal Chemistry: Thiophene derivatives exhibit pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.
Material Science: Used in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Employed as corrosion inhibitors.
Mechanism of Action
The exact mechanism by which Ethyl 3-methylbenzo[b]thiophene-2-carboxylate exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its pharmacological properties.
Comparison with Similar Compounds
While Ethyl 3-methylbenzo[b]thiophene-2-carboxylate is unique in its structure, it shares similarities with other thiophene-based compounds. Further research can explore these analogs and their distinct features.
Biological Activity
Ethyl 3-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the thiophene family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 3-methylbenzo[b]thiophene-2-carboxylate features a five-membered ring containing sulfur, which is characteristic of thiophene derivatives. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different derivatives with potential biological activities.
Overview
Recent studies have highlighted the anticancer potential of ethyl 3-methylbenzo[b]thiophene-2-carboxylate. This compound has shown significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7) and others.
Case Studies and Research Findings
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Cytotoxicity Evaluation :
- A study reported that compounds related to the benzo[b]thiophene scaffold exhibited IC50 values ranging from 23.2 to 49.9 μM against MCF-7 cells, indicating substantial cytotoxic activity .
- The compound was noted for inducing apoptosis and necrosis in these cells, with flow cytometry analysis revealing a G2/M phase arrest in the cell cycle, suggesting a mechanism of action that involves genetic material degradation due to apoptosis induction .
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Mechanism of Action :
- The mechanism by which ethyl 3-methylbenzo[b]thiophene-2-carboxylate exerts its effects appears to involve interaction with specific molecular targets that are critical in cancer cell proliferation. This interaction may disrupt normal cellular processes, leading to increased apoptosis in cancer cells .
Additional Biological Activities
Beyond its anticancer properties, ethyl 3-methylbenzo[b]thiophene-2-carboxylate has been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives of thiophene compounds have demonstrated antibacterial properties against various strains of bacteria. Research has shown that modifications in the thiophene structure can enhance antimicrobial efficacy .
- Anti-inflammatory Effects : The compound's derivatives have also been studied for their potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiophene ring can significantly influence the biological activity of the compound. For instance:
Modification | Effect on Activity |
---|---|
Methyl group at position 3 | Increases cytotoxicity |
Substituents on the benzene ring | Alters interaction with molecular targets |
These findings suggest that careful design and synthesis of analogs can lead to enhanced therapeutic agents derived from ethyl 3-methylbenzo[b]thiophene-2-carboxylate .
Properties
Molecular Formula |
C12H12O2S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
ethyl 3-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H12O2S/c1-3-14-12(13)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3 |
InChI Key |
NOTALWYWTDNNNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)C |
Origin of Product |
United States |
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